molecular formula C15H13F2NO4S B1672739 N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide CAS No. 116686-15-8

N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide

Cat. No. B1672739
M. Wt: 341.3 g/mol
InChI Key: DIIYLGZNZGPXRR-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide is a chemical compound with the molecular formula C15H13F2NO4S . It has an average mass of 341.330 Da and a monoisotopic mass of 341.053345 Da . This compound is used in various applications in scientific research, particularly in drug development.


Physical And Chemical Properties Analysis

N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 431.3±55.0 °C at 760 mmHg, and a flash point of 214.6±31.5 °C . It has a molar refractivity of 79.9±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 240.5±3.0 cm3 . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Chemoselective N-Acylation Reagents

Research has developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, showing good chemoselectivity as N-acylation reagents. These findings are crucial for selective acylation reactions in organic synthesis, highlighting the versatility of methanesulfonamide derivatives in synthetic chemistry (Kondo et al., 2000).

Synthesis and Structural Analysis

In another study, three nimesulide derivatives, including methanesulfonamide variants, were synthesized, and their crystal structures were determined using powder X-ray diffraction. This research provided insight into the molecular structure, highlighting the role of methanesulfonamide derivatives in the development of pharmaceuticals and the importance of structural analysis in understanding drug interactions (Dey et al., 2016).

Molecular Interaction Studies

A study on the interaction of methyl acetate in aqueous solutions of quinoxaline derivatives, including methanesulfonamide variants, explored the effects of temperature and concentration on molecular interactions. This research is significant for understanding solute-solvent interactions and their implications in solution chemistry and pharmaceutical formulations (Raphael et al., 2015).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives of dopamine-related compounds, including methanesulfonamide variants, were synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. This research underscores the potential therapeutic applications of these compounds in treating oxidative stress-related diseases and neurodegenerative disorders (Göçer et al., 2013).

Environmental Applications

The use of methanesulfonic acid in organic reactions as a more environmentally friendly alternative to traditional reagents has been explored. For example, it has been used in the Fries rearrangement of phenyl acetate, offering a safer and more sustainable approach to chemical synthesis (Commarieu et al., 2002).

properties

IUPAC Name

N-[4-acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c1-9(19)10-3-5-13(18-23(2,20)21)15(7-10)22-14-6-4-11(16)8-12(14)17/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIYLGZNZGPXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151474
Record name FK 3311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide

CAS RN

116686-15-8
Record name FK 3311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116686158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 3311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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